molecular formula C10H12F3NO B8161389 2-Propoxy-4-(trifluoromethyl)aniline

2-Propoxy-4-(trifluoromethyl)aniline

Cat. No.: B8161389
M. Wt: 219.20 g/mol
InChI Key: JXVYZMSCENSUFT-UHFFFAOYSA-N
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Description

2-Propoxy-4-(trifluoromethyl)aniline is an aromatic amine characterized by a trifluoromethyl (-CF₃) group at the para position and a propoxy (-OCH₂CH₂CH₃) substituent at the ortho position relative to the amino (-NH₂) group. This compound combines the strong electron-withdrawing nature of the -CF₃ group with the electron-donating propoxy moiety, creating unique electronic and steric properties.

Properties

IUPAC Name

2-propoxy-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-2-5-15-9-6-7(10(11,12)13)3-4-8(9)14/h3-4,6H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVYZMSCENSUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-(trifluoromethyl)aniline+propyl bromideK2CO3,DMFThis compound\text{4-(trifluoromethyl)aniline} + \text{propyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-(trifluoromethyl)aniline+propyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Propoxy-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propoxy group may influence the compound’s binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table highlights key structural analogues and their substituent effects:

Compound Name Substituents pKa (Experimental/Predicted) Key Features
2-Propoxy-4-(trifluoromethyl)aniline -NH₂ (position 1), -OCH₂CH₂CH₃ (position 2), -CF₃ (position 4) Not reported Combines electron-donating (propoxy) and withdrawing (-CF₃) groups; potential for enhanced acidity.
4-(Trifluoromethyl)aniline -NH₂ (position 1), -CF₃ (position 4) 2.75 (experimental) High acidity due to -CF₃; used in sulfonylurea synthesis .
2-(Trifluoromethyl)aniline -NH₂ (position 1), -CF₃ (position 2) 1.10 (predicted) Ortho -CF₃ increases acidity; linked to enhanced biological activity .
3-Fluoro-4-propoxyaniline -NH₂ (position 1), -F (position 3), -OCH₂CH₂CH₃ (position 4) Not reported Fluorine’s electron-withdrawing effect may reduce basicity compared to -CF₃.
5-(Difluoromethyl)-2-methyl-4-[3-(trimethylsilyl)propoxy]aniline -NH₂ (position 1), -CH₃ (position 2), -OCH₂CH₂Si(CH₃)₃ (position 4), -CF₂H (position 5) Not reported Silyl group enhances lipophilicity; difluoromethyl modulates electronic effects .

Key Observations :

  • Acidity: The position of the -CF₃ group significantly impacts acidity. Para-substituted 4-(trifluoromethyl)aniline (pKa 2.75) is less acidic than its ortho-substituted counterpart (predicted pKa 1.10) due to proximity to the amino group . The propoxy group in this compound may further lower pKa via steric and electronic effects, though experimental data is lacking.
  • Lipophilicity : Compounds with bulky substituents (e.g., trimethylsilylpropoxy in ) exhibit increased hydrophobicity, which can influence bioavailability and membrane permeability.

Physicochemical Data of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) HPLC Retention Time (min)
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline C₁₃H₈F₆N₂ 306.21 0.81 (SQD-FA05)
5-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₂F₃NO₂ 235.20 Not reported
2-(6-Chloro-5-methoxypyrimidin-4-yl)-4-(trifluoromethyl)aniline C₁₂H₁₀ClF₃N₃O 308.68 0.81 (SQD-FA05)

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